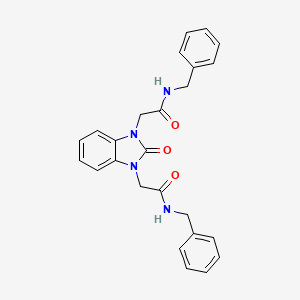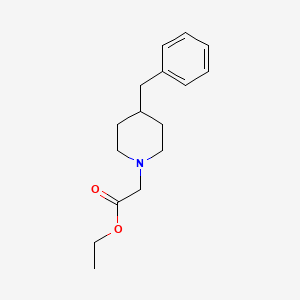
2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide)
Descripción general
Descripción
2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide), also known as BOBA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BOBA is a bis-acetamide derivative of benzimidazole, which is a heterocyclic aromatic organic compound that exhibits a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide) is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell proliferation, apoptosis, inflammation, and oxidative stress. 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide) inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell proliferation and survival. 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide) also activates the intrinsic pathway of apoptosis by inducing the release of cytochrome c from the mitochondria.
2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide) inhibits the activation of NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation. 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide) also reduces oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide) exhibits a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide) induces apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide) inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by inhibiting the activation of NF-κB and MAPK signaling pathways. 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide) exhibits neuroprotective activity by reducing oxidative stress and inhibiting the formation of amyloid-beta plaques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide) exhibits several advantages for lab experiments, including its potent anti-cancer, anti-inflammatory, and neuroprotective activities. 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide) is also relatively easy to synthesize and has been shown to exhibit good pharmacokinetic properties. However, 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide) also exhibits some limitations for lab experiments, including its cytotoxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide), including the development of more potent derivatives with improved pharmacokinetic properties. The mechanism of action of 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide) needs to be further elucidated to understand its full potential for therapeutic applications. The in vivo efficacy and safety of 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide) need to be evaluated in animal models before clinical trials can be initiated. The potential use of 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide) in combination with other chemotherapeutic agents needs to be investigated for its synergistic effects. Finally, the development of novel drug delivery systems for 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide) needs to be explored to improve its bioavailability and efficacy.
Aplicaciones Científicas De Investigación
2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide) has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide) has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide) induces apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide) has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide) inhibits the activation of NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation.
2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide) has been investigated for its potential neuroprotective effects in various neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide) exhibits neuroprotective activity by inhibiting the formation of amyloid-beta plaques and reducing oxidative stress in neuronal cells.
Propiedades
IUPAC Name |
N-benzyl-2-[3-[2-(benzylamino)-2-oxoethyl]-2-oxobenzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c30-23(26-15-19-9-3-1-4-10-19)17-28-21-13-7-8-14-22(21)29(25(28)32)18-24(31)27-16-20-11-5-2-6-12-20/h1-14H,15-18H2,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWAKXHWSZUGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-cyclopentyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3457318.png)
![4-fluoro-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3457326.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3457331.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3457347.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3457349.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B3457353.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B3457354.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B3457369.png)
![1,3,4,6-tetramethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3457372.png)
![methyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B3457381.png)
![2-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3457386.png)

![2-(2-methylphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3457406.png)
![N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B3457411.png)